Asocainol-d5

Description

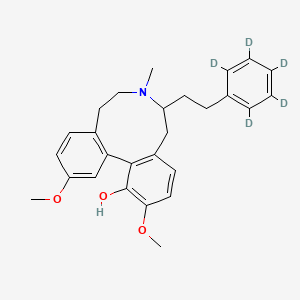

Structure

3D Structure

Properties

IUPAC Name |

4,16-dimethoxy-10-methyl-9-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO3/c1-28-16-15-20-10-13-23(30-2)18-24(20)26-21(11-14-25(31-3)27(26)29)17-22(28)12-9-19-7-5-4-6-8-19/h4-8,10-11,13-14,18,22,29H,9,12,15-17H2,1-3H3/i4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORHSKBXWWSQME-UPKDRLQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CCC4=CC=CC=C4)C=CC(=C3O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC2CC3=C(C4=C(CCN2C)C=CC(=C4)OC)C(=C(C=C3)OC)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Asocainol Physical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the known physical properties and mechanism of action of Asocainol. Despite a thorough search, specific data for Asocainol-d5 is not publicly available. The information presented herein pertains to the non-deuterated parent compound and should be used as a proxy with this consideration in mind.

Core Physical and Chemical Properties of Asocainol

The following table summarizes the key physical and chemical properties of Asocainol. This data has been compiled from various scientific resources.

| Property | Value |

| Chemical Formula | C₂₇H₃₁NO₃ |

| Molecular Weight | 417.55 g/mol |

| Exact Mass | 417.2304 u |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C |

Mechanism of Action

Asocainol is classified as a Class 1a anti-arrhythmic agent. Its primary mechanism of action involves the blockade of voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels in cardiac myocytes. This action alters the cardiac action potential, leading to a decrease in the excitability and conductivity of the heart muscle. The blockade of these channels is state-dependent, meaning the drug has a higher affinity for channels in the open or inactivated state, which is typical for Class I anti-arrhythmics.

Signaling Pathway

The following diagram illustrates the inhibitory effect of Asocainol on ion channels within a cardiac myocyte during an action potential.

Experimental Protocols for Electrophysiological Characterization

The electrophysiological effects of Asocainol can be characterized using a variety of in-vitro experimental models. The following protocols are based on methodologies described in the scientific literature for assessing the impact of anti-arrhythmic drugs on cardiac tissue.

Measurement of Action Potential Parameters in Papillary Muscle

-

Objective: To determine the effect of Asocainol on the upstroke velocity (Vmax) and duration of the cardiac action potential.

-

Methodology:

-

Isolate papillary muscles from the ventricles of a suitable animal model (e.g., guinea pig).

-

Mount the muscle in an organ bath perfused with oxygenated Tyrode's solution at a constant temperature.

-

Impale a muscle cell with a sharp glass microelectrode filled with 3 M KCl to record the intracellular action potential.

-

Stimulate the muscle at a fixed frequency using external electrodes.

-

Record baseline action potentials.

-

Perfuse the tissue with increasing concentrations of Asocainol.

-

Record action potentials at each concentration to measure changes in Vmax (reflecting Na⁺ channel block) and action potential duration (APD).

-

Whole-Cell Patch-Clamp of Isolated Ventricular Myocytes

-

Objective: To directly measure the inhibitory effect of Asocainol on Na⁺ and Ca²⁺ currents.

-

Methodology:

-

Isolate individual ventricular myocytes using enzymatic digestion.

-

Use a glass micropipette to form a high-resistance seal with the cell membrane (giga-seal) and then rupture the membrane patch to gain electrical access to the cell interior (whole-cell configuration).

-

Apply specific voltage-clamp protocols to elicit and isolate Na⁺ and Ca²⁺ currents.

-

Record baseline currents.

-

Apply Asocainol to the bath solution at various concentrations.

-

Record the currents in the presence of the drug to determine the concentration-dependent block of each channel type.

-

Evaluation of Anti-Arrhythmic Activity in Atrial Preparations

-

Objective: To assess the efficacy of Asocainol in suppressing experimentally induced arrhythmias.

-

Methodology:

-

Isolate atria from an appropriate animal model.

-

Mount the atria in an organ bath and record their spontaneous or electrically stimulated activity.

-

Induce arrhythmias using methods such as high-frequency stimulation or the application of arrhythmogenic agents.

-

Administer Asocainol to the bath and observe its ability to terminate the arrhythmia or prevent its induction.

-

Measure the rectangular pulse stimulation threshold (RPT), which is the minimum current required to elicit an action potential, to quantify changes in excitability.

-

In-Depth Technical Guide to the Synthesis of Asocainol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for Asocainol-d5, a deuterated analog of the antiarrhythmic and local anesthetic agent, Asocainol. The synthesis of Asocainol itself is not widely documented in publicly available scientific literature, however, a plausible route can be constructed based on established methodologies for the formation of the core dibenz[d,f]azonine ring system and functional group interconversions. This guide details a multi-step synthesis, including the preparation of a key deuterated intermediate, and presents the information with a focus on experimental protocols and data presentation as requested.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis of Asocainol suggests that the core dibenz[d,f]azonine structure can be assembled through an intramolecular cyclization reaction. A key disconnection can be made at the biphenyl bond, suggesting a construction from two appropriately substituted benzene rings. Further disconnection of the nine-membered ring points towards a precursor containing a biphenyl moiety with two functionalized side chains that can be cyclized to form the azonine ring. The phenethyl group can be introduced via N-alkylation of a secondary amine precursor.

For the synthesis of this compound, the deuterium atoms are proposed to be incorporated into the phenethyl group. This is a common strategy in drug development to study metabolic pathways, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially altering the rate of metabolism. The synthesis of the deuterated phenethyl precursor is therefore a critical component of this guide.

Synthesis of the Dibenz[d,f]azonine Core

The construction of the central nine-membered ring containing two fused benzene rings is the key challenge in the synthesis of Asocainol. A potential strategy involves the following key steps:

-

Biphenyl Formation: The synthesis would likely begin with the coupling of two substituted benzene rings to form a biphenyl derivative. An Ullmann condensation or a Suzuki coupling reaction could be employed for this purpose.

-

Functionalization of the Biphenyl Core: The biphenyl intermediate would then be functionalized to introduce the necessary side chains for the subsequent cyclization. This could involve reactions such as bromination or formylation.

-

Ring Closure to form the Azonine Ring: The dibenz[d,f]azonine ring system could then be formed through an intramolecular cyclization. This might involve a double N-alkylation of a primary amine with a bis(halomethyl)biphenyl derivative.

Proposed Synthesis of this compound

The following is a proposed synthetic pathway for this compound, integrating the synthesis of the deuterated phenethyl-d5 bromide.

Diagram of the Proposed Synthesis Pathway for this compound:

Deuterated Asocainol: A Technical Guide on a Novel Pharmaceutical Entity

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

This document provides a comprehensive technical overview of the potential development and uses of deuterated asocainol. Asocainol is a class 1a anti-arrhythmic agent that functions by blocking sodium channels in cardiomyocytes.[1][2][3][4] The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, has emerged as a valuable tool in drug development to enhance pharmacokinetic properties.[5][6] This "deuterium kinetic isotope effect" can significantly slow the rate of drug metabolism, leading to improved stability, longer half-life, and potentially a more favorable safety profile by reducing the formation of toxic metabolites.[5][6] This guide outlines the established mechanism of action of asocainol, presents the scientific rationale for its deuteration, and provides detailed, albeit hypothetical, experimental protocols for the synthesis, in vitro evaluation, and in vivo pharmacokinetic assessment of deuterated asocainol. All quantitative data are presented in comparative tables, and key processes are visualized using logical diagrams.

Introduction to Asocainol and the Principle of Deuteration

Asocainol is classified as a class 1a anti-arrhythmic compound, primarily indicated for the treatment of cardiac arrhythmias.[1][3] Its therapeutic effect is derived from its ability to block the fast-inward sodium channels (Nav1.5) in the heart muscle, thereby slowing the rate of depolarization of the cardiac action potential.[2][4]

Deuteration is a medicinal chemistry strategy that involves the selective replacement of one or more hydrogen atoms in a drug molecule with deuterium.[6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since the cleavage of a C-H bond is often the rate-limiting step in drug metabolism by enzymes such as the Cytochrome P450 (CYP) family, substituting deuterium at these metabolically vulnerable sites can slow down the metabolic process.[7][8] This phenomenon, known as the kinetic isotope effect, can lead to:

-

Increased plasma half-life (T½)

-

Higher peak plasma concentration (Cmax)

-

Greater total drug exposure (Area Under the Curve - AUC)

-

Reduced formation of specific metabolites, which may be inactive or contribute to toxicity[5]

Deutetrabenazine, approved for the treatment of chorea associated with Huntington's disease, serves as a prime example of a successful deuterated drug that offers an improved pharmacokinetic profile over its non-deuterated counterpart.[5]

Mechanism of Action: Asocainol as a Sodium Channel Blocker

The anti-arrhythmic effect of asocainol is achieved by modulating the cardiac action potential. It binds to the open or inactivated state of the fast sodium channels in the cardiomyocyte membrane, preventing the influx of sodium ions (Na+) that is necessary for the rapid depolarization (Phase 0) of the cell. This action decreases the excitability of the cardiac tissue and slows the conduction velocity of the electrical impulse through the heart, helping to terminate or prevent tachyarrhythmias.[4]

Rationale for the Development of Deuterated Asocainol

The chemical structure of asocainol contains several sites that are potentially susceptible to oxidative metabolism by CYP enzymes, particularly O-demethylation of the two methoxy groups and N-dealkylation. Metabolism at these sites would likely lead to faster clearance of the drug from the body.

By selectively replacing the hydrogen atoms on the methyl groups of the methoxy moieties with deuterium (creating -OCD₃ groups), it is hypothesized that the rate of O-demethylation can be substantially reduced. This would be expected to increase the metabolic stability of the molecule, prolong its half-life, and enhance its overall systemic exposure. A longer half-life could translate to less frequent dosing, improving patient compliance, while a more consistent plasma concentration could lead to a more predictable therapeutic effect.

Hypothetical Comparative Data

The following tables summarize the anticipated quantitative improvements of deuterated asocainol (d-Asocainol) over its parent compound based on the principles of the kinetic isotope effect.

Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes

| Compound | T½ (minutes) | Intrinsic Clearance (μL/min/mg protein) |

|---|---|---|

| Asocainol | 25 | 27.7 |

| d-Asocainol | 70 | 9.9 |

Table 2: Hypothetical Comparative Pharmacokinetic Parameters in a Rat Model (Oral Administration)

| Parameter | Asocainol | d-Asocainol | Fold Change |

|---|---|---|---|

| T½ (hours) | 4.2 | 9.8 | 2.3x |

| Cmax (ng/mL) | 150 | 210 | 1.4x |

| AUC₀-∞ (ng·h/mL) | 850 | 2210 | 2.6x |

| Clearance (mL/h/kg) | 1176 | 452 | 0.38x |

Table 3: Comparative Pharmacodynamic Potency (Sodium Channel Blockade)

| Compound | IC₅₀ (nM) |

|---|---|

| Asocainol | 120 |

| d-Asocainol | 115 |

Note: Deuteration is not expected to significantly alter the intrinsic binding affinity of the drug to its target receptor.

Proposed Experimental Protocols

The following protocols describe a logical progression for the synthesis and evaluation of deuterated asocainol.

Protocol 1: Synthesis of Deuterated Asocainol (d-Asocainol)

Objective: To synthesize asocainol with deuterium atoms replacing the hydrogen atoms on its two methoxy groups.

Materials:

-

Asocainol precursor (dihydroxy-asocainol)

-

Deuterated methyl iodide (CD₃I, 99.5% D)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Methodology:

-

Preparation: Dissolve 1.0 equivalent of the dihydroxy-asocainol precursor in anhydrous acetone in a round-bottom flask under an inert nitrogen atmosphere.

-

Base Addition: Add 2.5 equivalents of anhydrous K₂CO₃ to the solution.

-

Deuteromethylation: Add 2.2 equivalents of deuterated methyl iodide (CD₃I) to the stirring suspension.

-

Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the K₂CO₃. Evaporate the acetone under reduced pressure.

-

Extraction: Redissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product using silica gel column chromatography to yield the final d-Asocainol product.

-

Characterization: Confirm the structure and deuterium incorporation using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of asocainol and d-asocainol using human liver microsomes.[9][10]

Materials:

-

Pooled human liver microsomes (HLM)

-

Asocainol and d-Asocainol stock solutions (in DMSO)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

0.1 M Phosphate buffer (pH 7.4)

-

Acetonitrile with an internal standard (e.g., Verapamil)

-

LC-MS/MS system

Methodology:

-

Incubation Preparation: Prepare a master mix containing HLM (final concentration 0.5 mg/mL) and phosphate buffer. Pre-warm at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. Immediately add the test compound (Asocainol or d-Asocainol) to a final concentration of 1 µM.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.

-

Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

-

Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent drug remaining versus time. The slope of the line will be used to calculate the in vitro half-life (T½ = -0.693 / slope).

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the key pharmacokinetic parameters of asocainol and d-asocainol following oral administration to rats.[11]

Materials:

-

Male Sprague-Dawley rats (n=5 per group)

-

Asocainol and d-Asocainol formulated for oral gavage (e.g., in 0.5% methylcellulose)

-

Blood collection supplies (e.g., heparinized capillary tubes)

-

Equipment for plasma separation (centrifuge)

-

LC-MS/MS system for bioanalysis

Methodology:

-

Acclimatization: Acclimate animals for at least 7 days prior to the study. Fast the animals overnight before dosing.

-

Dosing: Administer a single oral dose (e.g., 10 mg/kg) of either Asocainol or d-Asocainol to each rat via oral gavage.

-

Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein at designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[12]

-

Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Determine the plasma concentrations of the parent drug in each sample using a validated LC-MS/MS method following protein precipitation or solid-phase extraction.

-

Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including T½, Cmax, AUC, and Clearance.

-

Statistical Analysis: Compare the parameters between the two groups using appropriate statistical tests (e.g., Student's t-test).

Proposed Experimental Workflow

The following diagram illustrates the logical workflow for the preclinical evaluation of deuterated asocainol.

Conclusion

The application of deuteration to the asocainol scaffold presents a compelling strategy for enhancing its therapeutic potential. The underlying principle of the kinetic isotope effect is well-established in medicinal chemistry and offers a rational approach to improving the drug's metabolic stability. The hypothetical data and detailed experimental protocols provided in this guide outline a clear path for the development and evaluation of deuterated asocainol. By potentially offering a longer half-life, more consistent plasma levels, and an improved safety profile, deuterated asocainol could represent a significant advancement in the management of cardiac arrhythmias. Further preclinical and clinical investigation is warranted to validate these promising prospects.

References

- 1. google.com [google.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. avmajournals.avma.org [avmajournals.avma.org]

Physicochemical Properties of Asocainol

An In-Depth Technical Guide to Asocainol and its Deuterated Analog, Asocainol-d5

Asocainol is an antiarrhythmic drug with the chemical name (+-)-6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-phenethyl-5H-dibenz(d,f)azonine-1-ol.[1] Its hydrochloride salt is also documented.[2]

| Property | Value | Reference |

| CAS Number | 77400-65-8 | [3] |

| CAS Number (HCl salt) | 91574-89-9 | [2] |

| Molecular Formula | C27H31NO3 | [3][4] |

| Molecular Weight | 417.54 g/mol | [3][4] |

| IUPAC Name | (+-)-6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-phenethyl-5H-dibenz(d,f)azonin-1-ol | [1] |

Mechanism of Action and Signaling Pathway

Asocainol is classified as a Class Ia antiarrhythmic agent.[1][5] Its primary mechanism of action involves the blockade of ion channels in cardiac myocytes, which are crucial for the propagation of the cardiac action potential.

Specifically, Asocainol exhibits a dual ion channel blocking effect:

-

Sodium Channel Blockade: As a Class I antiarrhythmic, Asocainol blocks the fast inward sodium channels (Nav1.5). This action decreases the rate of depolarization (Phase 0) of the cardiac action potential, leading to a slowing of conduction velocity.[2][6]

-

Calcium Channel Blockade: Asocainol also inhibits the slow inward calcium channels (L-type calcium channels).[2] This effect can reduce the plateau phase of the action potential and decrease myocardial contractility.[7][8]

This combined action prolongs the action potential duration and the effective refractory period, which are characteristic effects of Class Ia antiarrhythmic drugs.[5][9] These electrophysiological alterations help to suppress tachyarrhythmias.[5] Studies have shown that (+)-asocainol is a more potent enantiomer than (-)-asocainol.[10]

This compound in Bioanalytical Applications

Deuterated compounds, such as this compound, are commonly synthesized for use as internal standards in quantitative bioanalytical methods, particularly those employing mass spectrometry. The five deuterium atoms (d5) increase the mass of the molecule without significantly altering its chemical properties. This allows it to be distinguished from the non-deuterated analyte by a mass spectrometer while co-eluting chromatographically and having similar extraction recovery.

Experimental Protocol: Quantification of Asocainol in Plasma using this compound by LC-MS/MS

The following is a generalized protocol for the determination of Asocainol concentrations in a biological matrix (e.g., human plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

4.1. Materials and Reagents

-

Asocainol analytical standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

4.2. Sample Preparation (Protein Precipitation Method)

-

Thaw plasma samples and calibration standards to room temperature.

-

To 100 µL of plasma, add 10 µL of this compound working solution (at a fixed concentration).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4.3. LC-MS/MS Instrumentation and Conditions

| Parameter | Typical Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-to-product ion transitions for Asocainol and this compound would need to be determined |

4.4. Data Analysis

-

A calibration curve is constructed by plotting the peak area ratio of Asocainol to this compound against the nominal concentration of the calibration standards.

-

The concentration of Asocainol in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a bioanalytical experiment using a deuterated internal standard.

References

- 1. Asocainol - Wikipedia [en.wikipedia.org]

- 2. Asocainol hydrochloride | TargetMol [targetmol.com]

- 3. medkoo.com [medkoo.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Electrophysiologic effects of asocainol, a new antiarrhythmic agent with predominant class I action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. partone.litfl.com [partone.litfl.com]

- 10. Enantioselectivity of asocainol studied at different conditions: a novel approach to check the feasibility of molecular models of antiarrhythmic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Asocainol-d5

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Asocainol-d5, a deuterated analog of the antiarrhythmic agent Asocainol. It details the physicochemical properties, mechanism of action, and relevant experimental protocols for the characterization of this compound. The inclusion of deuterated internal standards is critical in pharmacokinetic and metabolic studies, and this guide serves as a resource for researchers employing this compound in their investigations.

Physicochemical Properties

Asocainol is an antiarrhythmic drug, and its deuterated isotopolog, this compound, is primarily utilized as an internal standard in mass spectrometry-based bioanalytical methods. The deuterium labeling provides a distinct mass shift, facilitating accurate quantification in complex biological matrices.

| Property | Asocainol | This compound |

| Chemical Formula | C₂₇H₃₁NO₃ | C₂₇H₂₆D₅NO₃ |

| Molecular Weight | 417.55 g/mol [1] | ~422.58 g/mol (calculated) |

| CAS Number | 77400-65-8[1] | 1794885-17-8 |

| Appearance | Solid powder | Not specified, likely a solid |

| Solubility | Soluble in DMSO | Not specified, likely soluble in DMSO |

Note: The molecular weight of this compound is calculated based on the addition of five deuterium atoms in place of five hydrogen atoms, a common practice for creating stable isotope-labeled internal standards.

Mechanism of Action

Asocainol exerts its antiarrhythmic effects through a dual mechanism involving the modulation of ion channels critical for cardiac action potentials. Its primary targets are voltage-gated sodium (Na⁺) channels and L-type calcium (Ca²⁺) channels.

Asocainol acts as a blocker of the fast inward Na⁺ current, which is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. By inhibiting this current, Asocainol slows the rate of depolarization, thereby reducing the excitability of cardiomyocytes.

Concurrently, Asocainol inhibits the slow inward Ca²⁺ influx through L-type calcium channels. This action shortens the plateau phase (Phase 2) of the action potential and reduces the intracellular calcium concentration, leading to a decrease in cardiac contractility.

Experimental Protocols

The following are representative protocols for characterizing the effects of Asocainol on sodium and calcium channels.

Electrophysiological Assessment of Sodium Channel Blockade

Objective: To determine the inhibitory effect of Asocainol on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology.

Methodology:

-

Cell Culture: Utilize a cell line stably expressing the human cardiac sodium channel (e.g., HEK293 cells expressing SCN5A).

-

Electrophysiology Setup: Employ a patch-clamp amplifier, a data acquisition system, and a microscope.

-

Pipette and Bath Solutions:

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 11 EGTA, 1 CaCl₂, 10 HEPES (pH 7.2 with CsOH).

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with NaOH).

-

-

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell membrane potential at -100 mV.

-

Elicit sodium currents by depolarizing the membrane to -20 mV for 20 ms.

-

Record baseline currents.

-

Perfuse the bath with increasing concentrations of Asocainol.

-

Record sodium currents at each concentration.

-

-

Data Analysis:

-

Measure the peak sodium current amplitude at each concentration.

-

Normalize the current to the baseline.

-

Plot a concentration-response curve and fit with the Hill equation to determine the IC₅₀.

-

Calcium Imaging to Assess L-type Calcium Channel Inhibition

Objective: To visualize and quantify the effect of Asocainol on intracellular calcium dynamics mediated by L-type calcium channels.

Methodology:

-

Cell Preparation: Use primary cardiomyocytes or a cell line expressing L-type calcium channels.

-

Calcium Indicator Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

-

Imaging Setup: Utilize a fluorescence microscope equipped with a calcium imaging system.

-

Experimental Procedure:

-

Mount the coverslip with loaded cells onto the microscope stage.

-

Perfuse with a physiological saline solution.

-

Establish a baseline fluorescence recording.

-

Stimulate the cells with a depolarizing agent (e.g., high potassium solution) to open L-type calcium channels and record the calcium transient.

-

Wash out the stimulus and allow the cells to recover.

-

Perfuse the cells with Asocainol for a defined period.

-

Repeat the stimulation in the presence of Asocainol and record the calcium transient.

-

-

Data Analysis:

-

Measure the amplitude of the calcium transients before and after Asocainol application.

-

Calculate the percentage of inhibition of the calcium influx.

-

Conclusion

This compound is an essential tool for the quantitative analysis of Asocainol in biological samples. Understanding the mechanism of action of the parent compound, Asocainol, as a dual sodium and calcium channel blocker is crucial for interpreting pharmacokinetic and pharmacodynamic data. The experimental protocols outlined in this guide provide a framework for the in-vitro characterization of Asocainol and similar compounds.

References

Technical Guide: Asocainol-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asocainol is a class Ia antiarrhythmic agent known for its role as a sodium channel blocker.[1] Its deuterated isotopologue, Asocainol-d5, is not commercially available and must be custom synthesized. This guide provides a comprehensive overview of a plausible synthetic route for this compound, a detailed experimental protocol for its use as an internal standard in quantitative analysis, and a visualization of its mechanism of action. This document is intended to support researchers in pharmacology, drug metabolism, and pharmacokinetics (DMPK) studies.

Proposed Synthesis of this compound

Given the absence of a published synthesis for Asocainol, a plausible route is proposed based on the synthesis of structurally related dibenz[d,f]azonine alkaloids. The key step in forming the core structure is a copper-catalyzed intramolecular Ullmann condensation. The deuterium atoms are introduced early in the synthesis on the phenylethylamine moiety.

Synthetic Scheme Overview

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies

-

Synthesis of d5-Phenethylamine:

-

Friedel-Crafts Acylation: d6-Benzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield d5-acetophenone.

-

Oximation: d5-Acetophenone is then reacted with hydroxylamine to form d5-acetophenone oxime.

-

Reduction: The oxime is subsequently reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) to afford d5-phenethylamine.

-

-

Assembly of the Ullmann Precursor:

-

Amide Coupling: A commercially available substituted benzoic acid, such as 2-bromo-5-methoxybenzoic acid, is coupled with a substituted phenethylamine, like 2-bromo-4-methoxyphenethylamine, using standard peptide coupling reagents (e.g., DCC) to form an amide intermediate.

-

Alkylation: The secondary amide is then N-alkylated with a derivative of the previously synthesized d5-phenethylamine (e.g., d5-phenethyl bromide) under basic conditions.

-

-

Formation of the Dibenz[d,f]azonine Core and Final Steps:

-

Intramolecular Ullmann Condensation: The resulting precursor undergoes an intramolecular Ullmann condensation, where a copper catalyst promotes the formation of the biaryl ether linkage, creating the nine-membered dibenz[d,f]azonine ring system.

-

Reduction and N-Methylation: The amide carbonyl is reduced to a methylene group using a reducing agent like LiAlH₄. Subsequent N-methylation, for example with formaldehyde and a reducing agent, would yield this compound.

-

Experimental Protocol: Quantitative Analysis of Asocainol in Plasma using LC-MS/MS

This section outlines a hypothetical but detailed protocol for the quantification of Asocainol in a biological matrix, such as human plasma, using this compound as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and effectively corrects for matrix effects and variations in sample preparation and instrument response.

Sample Preparation

A protein precipitation method is proposed for its simplicity and high throughput.

| Step | Procedure |

| 1 | Aliquot 100 µL of plasma sample into a microcentrifuge tube. |

| 2 | Add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol). |

| 3 | Add 300 µL of cold acetonitrile to precipitate proteins. |

| 4 | Vortex for 1 minute. |

| 5 | Centrifuge at 14,000 rpm for 10 minutes at 4°C. |

| 6 | Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. |

| 7 | Reconstitute the residue in 100 µL of the mobile phase. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following are suggested starting parameters for method development.

| Parameter | Value |

| LC System | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 10-90% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Asocainol: [M+H]⁺ → fragment ion 1, [M+H]⁺ → fragment ion 2 |

| This compound: [M+H+5]⁺ → corresponding fragment ions | |

| Collision Energy | To be optimized for each transition |

| Dwell Time | 100 ms |

Mechanism of Action: Sodium Channel Blockade

Asocainol is a class Ia antiarrhythmic drug that primarily exerts its effect by blocking voltage-gated sodium channels in cardiomyocytes. This action decreases the rate of depolarization of the cardiac action potential, prolongs the effective refractory period, and slows conduction velocity.

Caption: Signaling pathway of Asocainol's action on cardiac myocytes.

Conclusion

While this compound requires custom synthesis, its application as an internal standard is invaluable for the accurate quantification of Asocainol in preclinical and clinical research. The proposed synthetic route provides a viable starting point for its preparation. The detailed analytical method and the visualization of its mechanism of action offer a solid foundation for researchers working with this antiarrhythmic compound.

References

In-depth Technical Guide to the Safety Data of Asocainol-d5

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search for the safety data sheet (SDS) and related safety information for Asocainol-d5, it has been determined that a publicly available, detailed SDS for this specific deuterated compound is not available. Searches were conducted for "this compound safety data sheet," "this compound MSDS," "this compound toxicological data," "this compound physical and chemical properties," "this compound handling and storage," and "this compound emergency measures."

Furthermore, searches for the non-deuterated form, Asocainol, with its registered CAS number 77400-65-8, also did not yield a specific safety data sheet. While some databases list its chemical name and CAS number, they do not provide the necessary toxicological, physical, chemical, and safety handling information required for an in-depth technical guide.

Without a source document such as a Safety Data Sheet, it is not possible to provide the requested in-depth technical guide with the mandatory data presentation, experimental protocols, and visualizations of safety procedures. The creation of accurate data tables and workflows for handling and emergency response is contingent on the availability of this fundamental safety information.

It is recommended that researchers, scientists, and drug development professionals in possession of or intending to handle this compound procure a safety data sheet directly from the manufacturer or supplier of the compound. This is the standard and required practice for ensuring safe handling and for being informed of the potential hazards of any chemical substance.

Below are conceptual visualizations of the types of workflows that would typically be included in such a guide, had the data been available. These are provided as illustrative examples only and should not be used as a reference for handling this compound.

Disclaimer: The following diagrams are for illustrative purposes only and are not based on actual safety data for this compound.

Caption: A conceptual workflow for responding to a chemical spill.

Caption: A conceptual diagram of first aid procedures for chemical exposure.

Methodological & Application

Application Notes and Protocols for Asocainol-d5 as an Internal Standard in Bioanalytical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asocainol is a class 1a anti-arrhythmic compound with the chemical formula C27H31NO3 and a molecular weight of 417.55 g/mol .[1][2] It functions by inhibiting the fast inward sodium current and also has an effect on calcium influx.[3] Accurate quantification of Asocainol in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Asocainol-d5, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to high accuracy and precision.

This document provides a detailed, albeit hypothetical, application note and protocol for the use of this compound as an internal standard for the quantification of Asocainol in human plasma. The methodologies described are based on established principles of bioanalytical method development for small molecules.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative parameters for a validated LC-MS/MS method for Asocainol using this compound as an internal standard.

Table 1: LC-MS/MS Parameters

| Parameter | Asocainol | This compound (Internal Standard) |

| Formula | C27H31NO3 | C27H26D5NO3 |

| Molecular Weight | 417.55 | 422.58 |

| Precursor Ion (m/z) | 418.2 | 423.2 |

| Product Ion (m/z) | [Hypothetical] 114.1 | [Hypothetical] 119.1 |

| Collision Energy (eV) | [Hypothetical] 25 | [Hypothetical] 25 |

| Polarity | Positive | Positive |

Table 2: Chromatographic Conditions

| Parameter | Value |

| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min |

| Retention Time | [Hypothetical] 2.5 min |

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | < 15% (< 20% at LLOQ) |

| Recovery | > 85% |

| Matrix Effect | Minimal, compensated by IS |

Experimental Protocols

Standard and Sample Preparation

Materials:

-

Asocainol reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water

Protocol:

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Asocainol and this compound in methanol to prepare individual stock solutions.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Asocainol stock solution in 50:50 acetonitrile:water to create calibration standards.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution in acetonitrile.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

-

LC-MS/MS Analysis

Instrumentation:

-

A sensitive triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Protocol:

-

Set up the LC and MS parameters as detailed in Tables 1 and 2.

-

Perform a system suitability test to ensure proper functioning of the instrument.

-

Analyze the calibration curve standards, followed by the quality control (QC) samples and the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of Asocainol to this compound against the nominal concentration of the calibration standards.

-

Quantify the concentration of Asocainol in the unknown samples using the regression equation from the calibration curve.

Visualizations

Caption: Experimental workflow for the quantification of Asocainol in plasma.

As Asocainol is a sodium channel blocker, its primary signaling pathway involves the inhibition of voltage-gated sodium channels in excitable membranes. A simplified representation of this action is provided below.

Caption: Simplified signaling pathway of Asocainol's action on sodium channels.

References

Quantitative Analysis of Hydroxychloroquine Using a Deuterated Internal Standard

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of Hydroxychloroquine (HCQ) in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a deuterated internal standard, Hydroxychloroquine-d5, for accurate and precise quantification. This application note is intended to guide researchers in developing and validating bioanalytical methods for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving Hydroxychloroquine.

Note on Terminology: The initial request specified "Asocainol-d5." Extensive searches indicate that "Asocainol" is likely a misspelling of "Asoquine," a trade name for Hydroxychloroquine. This document, therefore, focuses on the quantitative analysis of Hydroxychloroquine.

Introduction

Hydroxychloroquine is a 4-aminoquinoline drug with anti-inflammatory, antimalarial, and immunomodulatory properties. It is widely used in the treatment of autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis.[1] Accurate measurement of HCQ and its metabolites in biological fluids is crucial for optimizing therapeutic efficacy and minimizing toxicity.[2]

This protocol describes a robust and sensitive LC-MS/MS method for the quantification of HCQ, utilizing a stable isotope-labeled internal standard (IS), Hydroxychloroquine-d5, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.

Signaling Pathway and Mechanism of Action

Hydroxychloroquine's immunomodulatory effects are partly attributed to its interference with lysosomal activity and Toll-like receptor (TLR) signaling. By increasing the pH of lysosomes, HCQ inhibits antigen processing and presentation by antigen-presenting cells (APCs). This, in turn, dampens the T-cell mediated immune response. Specifically, HCQ is known to inhibit TLR7 and TLR9, which are involved in the recognition of nucleic acids and the subsequent production of pro-inflammatory cytokines.[3]

Experimental Protocols

Materials and Reagents

-

Hydroxychloroquine sulfate (Reference Standard)

-

Hydroxychloroquine-d5 (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Hydroxychloroquine and Hydroxychloroquine-d5 in methanol.

-

Working Standard Solutions: Serially dilute the HCQ stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Hydroxychloroquine-d5 stock solution with acetonitrile.

Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL Hydroxychloroquine-d5 in acetonitrile).

-

Vortex mix for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | HCQ: m/z 336.2 → 247.2 HCQ-d5: m/z 341.2 → 252.2 |

| Collision Energy | Optimized for each transition |

| Source Temp. | 500°C |

Data Presentation and Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[4][5] Key validation parameters are summarized below.

Calibration Curve and Linearity

The method should be linear over a defined concentration range. A representative calibration curve is shown below.

| Analyte | Calibration Range (ng/mL) | r² |

| Hydroxychloroquine | 5 - 2000 | > 0.995 |

Accuracy and Precision

The accuracy and precision of the method are evaluated using quality control samples at low, medium, and high concentrations.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 5 | < 10 | 90 - 110 | < 15 | 85 - 115 |

| Low QC | 15 | < 8 | 92 - 108 | < 10 | 90 - 110 |

| Mid QC | 200 | < 6 | 95 - 105 | < 8 | 93 - 107 |

| High QC | 1600 | < 5 | 97 - 103 | < 7 | 95 - 105 |

Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.[6]

Matrix Effect and Recovery

The matrix effect should be assessed to ensure that components in the biological matrix do not interfere with the ionization of the analyte or internal standard. Recovery experiments determine the efficiency of the extraction procedure.

| Analyte | Matrix Effect (%) | Recovery (%) |

| Hydroxychloroquine | 95 - 105 | > 85 |

| Hydroxychloroquine-d5 | 96 - 104 | > 85 |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of Hydroxychloroquine in plasma. The use of a deuterated internal standard, Hydroxychloroquine-d5, ensures high accuracy and precision, making this method suitable for a wide range of clinical and research applications, including pharmacokinetic analysis and therapeutic drug monitoring. The detailed protocols and validation data presented serve as a comprehensive guide for researchers in the field of drug development and analysis.

References

- 1. youtube.com [youtube.com]

- 2. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The use of low-dose naltrexone (LDN) as a novel anti-inflammatory treatment for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. pmda.go.jp [pmda.go.jp]

Application of Asocainol-d5 in Mass Spectrometry for Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Asocainol is a compound of interest in pharmaceutical research. Accurate and precise quantification of Asocainol in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as Asocainol-d5, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The principle of this method, known as stable isotope dilution analysis, relies on the addition of a known amount of the deuterated analog (this compound) to the sample at the beginning of the sample preparation process. This compound is chemically identical to Asocainol and therefore exhibits the same behavior during sample extraction, chromatography, and ionization. However, due to its five additional deuterium atoms, it has a distinct, higher mass. This mass difference allows the mass spectrometer to differentiate between the analyte (Asocainol) and the internal standard (this compound).

By measuring the ratio of the response of the analyte to the internal standard, any variations in sample preparation, injection volume, or instrument response can be effectively normalized. This results in high accuracy and precision, which is essential for regulatory submissions and reliable data interpretation.

Key Advantages of Using this compound as an Internal Standard:

-

High Accuracy and Precision: Compensates for variability in sample preparation and instrument response.

-

Reduced Matrix Effects: Co-elution of the analyte and internal standard ensures they experience similar matrix-induced ion suppression or enhancement.

-

Improved Recovery: Normalizes for losses during sample extraction and processing.

-

Reliable Quantification: Provides a robust method for determining the absolute concentration of Asocainol in complex biological samples.

Experimental Protocols

The following protocols are provided as a representative example for the quantitative analysis of Asocainol in human plasma using this compound as an internal standard. Note: As specific mass spectrometric data for Asocainol is not publicly available, the mass transitions and some chromatographic parameters provided here are hypothetical but illustrative of a typical workflow.

Sample Preparation: Protein Precipitation

-

Thaw plasma samples and calibration standards on ice.

-

Pipette 100 µL of each plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to ensure complete dissolution and inject into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Liquid Chromatography Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1 minute |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Parameters (Hypothetical):

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions (Hypothetical):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Asocainol | 350.2 | 121.1 | 100 | 25 |

| This compound | 355.2 | 126.1 | 100 | 25 |

Data Presentation

The following tables represent hypothetical data from a validation experiment for the quantification of Asocainol in human plasma.

Table 1: Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,250 | 98,500 | 0.0127 |

| 5 | 6,300 | 99,100 | 0.0636 |

| 10 | 12,800 | 101,200 | 0.1265 |

| 50 | 64,500 | 99,800 | 0.6463 |

| 100 | 129,000 | 100,500 | 1.2836 |

| 500 | 650,000 | 99,200 | 6.5524 |

| 1000 | 1,310,000 | 101,800 | 12.8684 |

Linear Regression: y = 0.0128x + 0.0005 (r² = 0.9998)

Table 2: Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 0.98 | 98.0 | 7.5 |

| Low QC | 3 | 3.05 | 101.7 | 5.2 |

| Mid QC | 75 | 73.8 | 98.4 | 4.1 |

| High QC | 750 | 761.3 | 101.5 | 3.8 |

Mandatory Visualizations

Caption: Workflow for sample preparation and analysis.

Caption: Logic of quantification using an internal standard.

High-Throughput Analysis of Asocainol in Human Plasma by LC-MS/MS: A Robust Method for Pharmacokinetic Studies

Introduction

Asocainol is a class 1a anti-arrhythmic compound.[1] To facilitate pharmacokinetic and toxicokinetic studies, a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of Asocainol in human plasma. This method employs a simple protein precipitation for sample preparation and utilizes a deuterated internal standard (Asocainol-d5) to ensure accuracy and precision. The short run time and high sensitivity make this method ideal for the analysis of a large number of samples from clinical and preclinical studies.

Experimental Protocols

Materials and Reagents

-

Analytes: Asocainol (C27H31NO3, MW: 417.54)[2], this compound (Internal Standard, IS)

-

Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water.

-

Biological Matrix: Human plasma (K2EDTA)

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Stock solutions of Asocainol and this compound were prepared by dissolving the accurately weighed compounds in methanol.

-

Working Solutions: A series of working standard solutions of Asocainol were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. A working internal standard solution of this compound (100 ng/mL) was prepared by diluting the IS stock solution with the same diluent.

Sample Preparation

A protein precipitation method was employed for the extraction of Asocainol and this compound from human plasma.

-

To 50 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 10 µL of the 100 ng/mL this compound working solution (IS).

-

Vortex mix for 10 seconds.

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-0.5 min (30% B), 0.5-2.0 min (30-90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90-30% B), 2.6-3.5 min (30% B) |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Collision Gas | Nitrogen |

| Curtain Gas | 35 psi |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

Table 3: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |

| Asocainol | 418.2 | 121.1 | 150 | 35 | 80 |

| This compound (IS) | 423.2 | 121.1 | 150 | 35 | 80 |

Results and Discussion

Method Validation

The method was validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect.

Linearity and Range

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL for Asocainol in human plasma. The coefficient of determination (r²) was consistently >0.99.

Table 4: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |

| Asocainol | 0.5 - 500 | y = 0.015x + 0.002 | >0.995 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 5: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.5 | 6.8 | -2.5 | 8.2 | -1.8 |

| LQC | 1.5 | 5.1 | 1.2 | 6.5 | 2.1 |

| MQC | 75 | 3.5 | -0.8 | 4.8 | -0.5 |

| HQC | 400 | 2.8 | 2.1 | 3.9 | 1.5 |

Matrix Effect and Recovery

The matrix effect and recovery were assessed at LQC and HQC levels. The results indicate minimal ion suppression or enhancement and consistent recovery.

Table 6: Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |

| LQC | 1.5 | 98.2 | 91.5 |

| HQC | 400 | 101.5 | 93.2 |

Experimental Workflow Diagram

Caption: LC-MS/MS workflow for Asocainol quantification.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Asocainol in human plasma. The method demonstrates excellent sensitivity, selectivity, accuracy, and precision, meeting the requirements for bioanalytical method validation. The high-throughput nature of this method makes it well-suited for supporting pharmacokinetic studies in drug development.

References

Application Notes: Quantitative Analysis of Asocainol in Human Urine using Asocainol-d5 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asocainol is a class 1a anti-arrhythmic compound with a molecular formula of C27H31NO3 and a molecular weight of 417.55 g/mol [1][2]. Therapeutic drug monitoring (TDM) and pharmacokinetic studies of Asocainol are crucial for optimizing dosing regimens and ensuring patient safety and efficacy[3][4][5]. Urine analysis provides a non-invasive method for assessing drug excretion and metabolism. This document outlines a detailed protocol for the quantitative analysis of Asocainol in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Asocainol-d5 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation and matrix effects, thus improving accuracy and precision[6].

Principle of the Method

The method employs a "dilute-and-shoot" approach for sample preparation, which is a rapid and straightforward technique suitable for high-throughput analysis[7]. For urine samples that may contain conjugated metabolites, an optional enzymatic hydrolysis step is included. Following sample preparation, Asocainol and its deuterated internal standard, this compound, are separated from endogenous urine components using reverse-phase High-Performance Liquid Chromatography (HPLC). The separated analytes are then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Analyte and Internal Standard

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion ([M+H]+) m/z |

| Asocainol | C27H31NO3 | 417.55 | 418.2 |

| This compound | C27H26D5NO3 | 422.58 | 423.2 |

Table 1: Properties of Asocainol and this compound.

Experimental Protocols

Materials and Reagents

-

Asocainol reference standard

-

This compound internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Deionized water (18 MΩ·cm)

-

Drug-free human urine for blanks and calibration standards

-

β-glucuronidase from Helix pomatia (optional, for hydrolysis)

-

Sodium acetate buffer (1 M, pH 5.0) (optional, for hydrolysis)

Instrumentation

-

HPLC system capable of binary gradient elution

-

Reverse-phase HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Data acquisition and processing software

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Asocainol and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Asocainol stock solution in 50:50 methanol:water to create working standards for calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.

Sample Preparation

-

Label autosampler vials for each sample, calibrator, and quality control.

-

To each vial, add 50 µL of the urine sample, calibrator, or QC.

-

Add 50 µL of the internal standard working solution (100 ng/mL this compound).

-

Add 900 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid : 5% acetonitrile with 0.1% formic acid).

-

Vortex mix for 10 seconds.

-

The sample is ready for injection.

-

To 200 µL of urine, add 100 µL of the internal standard solution.

-

Add 300 µL of β-glucuronidase solution (5000 U/mL) prepared in 1.0 M sodium acetate buffer (pH 5.0)[8].

-

Incubate the mixture at 50 °C for 90 minutes[8].

-

Centrifuge at 2010g for 10 minutes[8].

-

Transfer 50 µL of the supernatant to an autosampler vial and dilute with 950 µL of the initial mobile phase.

-

Vortex mix and inject.

LC-MS/MS Method

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min. |

Table 2: Suggested Liquid Chromatography Parameters.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Table 3: Suggested Mass Spectrometry Source Parameters.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Asocainol (Quantifier) | 418.2 | 121.1 | 25 |

| Asocainol (Qualifier) | 418.2 | 91.1 | 30 |

| This compound (Internal Standard) | 423.2 | 126.1 | 25 |

Table 4: Suggested MRM Transitions. These values are predictive and should be optimized experimentally.

Method Validation

The analytical method should be validated according to established guidelines (e.g., ICH M10, FDA guidance)[1][6]. The validation should assess the following parameters:

-

Selectivity: Analysis of blank urine samples from at least six different sources to ensure no significant interferences are observed at the retention time of Asocainol and this compound.

-

Linearity and Range: A calibration curve should be prepared by spiking drug-free urine with known concentrations of Asocainol. A typical range might be 1-1000 ng/mL. The curve should be fitted with a linear regression model, and the coefficient of determination (r²) should be ≥ 0.99.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range, on at least three different days. The accuracy should be within ±15% of the nominal value (±20% for the LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% for the LLOQ).

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

-

Matrix Effect: Evaluated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solution.

-

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

-

Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Data Presentation

Calibration Curve Data

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |

| 1 | Example Value |

| 5 | Example Value |

| 25 | Example Value |

| 100 | Example Value |

| 250 | Example Value |

| 500 | Example Value |

| 1000 | Example Value |

Table 5: Example structure for presenting calibration curve data.

Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | Example Value | Example Value | Example Value | Example Value |

| Low | 3 | Example Value | Example Value | Example Value | Example Value |

| Medium | 150 | Example Value | Example Value | Example Value | Example Value |

| High | 750 | Example Value | Example Value | Example Value | Example Value |

Table 6: Example structure for presenting accuracy and precision data.

Visualizations

Caption: Dilute-and-Shoot Sample Preparation Workflow.

Caption: Enzymatic Hydrolysis Sample Preparation Workflow.

Caption: LC-MS/MS Analytical Workflow.

References

- 1. medkoo.com [medkoo.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Overview of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Drug Monitoring | ASI Bioanalytics [bioanalytics.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Separation of Procaine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Note: Asocainol-d5 for Enhanced Pharmacokinetic Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of stable isotope-labeled compounds, particularly deuterated analogs, is a powerful strategy in drug discovery and development to investigate pharmacokinetic (PK) properties.[1][2] Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, can significantly alter the metabolic fate of a drug.[2][3] This alteration is primarily due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond.[2] Consequently, deuterated compounds may exhibit a longer half-life, increased exposure, and potentially a more favorable safety profile by reducing the formation of toxic metabolites.[1]

This application note describes a hypothetical pharmacokinetic study of Asocainol-d5, a deuterated analog of the novel therapeutic agent Asocainol. Asocainol is a promising drug candidate that undergoes rapid metabolism, limiting its therapeutic efficacy. The strategic placement of five deuterium atoms at a metabolically labile position in this compound is intended to attenuate its metabolic clearance and improve its pharmacokinetic profile.

Hypothetical Metabolic Pathway of Asocainol

Asocainol is primarily metabolized in the liver by cytochrome P450 enzymes, specifically through oxidation of its N-dealkylation at the piperidine ring. This metabolic pathway is a common site for drug metabolism and is susceptible to the kinetic isotope effect upon deuteration. The five deuterium atoms in this compound are strategically positioned on the ethyl group attached to the piperidine nitrogen, a primary site of metabolic attack.

Experimental Protocols

In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

Objective: To compare the pharmacokinetic profiles of Asocainol and this compound following intravenous administration in rats.

Materials:

-

Asocainol and this compound (analytical grade)

-

Vehicle: 5% DMSO, 40% PEG300, 55% saline

-

Male Sprague-Dawley rats (250-300 g)

-

Cannulated jugular vein for blood sampling

-

EDTA-coated microcentrifuge tubes

-

LC-MS/MS system for bioanalysis

Protocol:

-

Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least 3 days prior to the study.

-

Drug Formulation: Prepare dosing solutions of Asocainol and this compound in the vehicle at a concentration of 1 mg/mL.

-

Dosing: Administer a single intravenous (IV) bolus dose of 2 mg/kg of either Asocainol or this compound to two groups of rats (n=5 per group).

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

-

Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Objective: To quantify the concentrations of Asocainol and this compound in rat plasma.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).